N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide

Medicinal chemistry Structure–Activity Relationship TG2/FN inhibition

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923178-76-1) is a synthetic small molecule belonging to the diaminopyrimidine class of tissue transglutaminase 2 (TG2)–fibronectin (FN) protein–protein interaction inhibitors. The compound features a 4-(dimethylamino)-6-methylpyrimidin-2-yl core linked via an aniline spacer to a 2-phenoxyacetamide warhead.

Molecular Formula C21H23N5O2
Molecular Weight 377.448
CAS No. 923178-76-1
Cat. No. B2575118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide
CAS923178-76-1
Molecular FormulaC21H23N5O2
Molecular Weight377.448
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C)C
InChIInChI=1S/C21H23N5O2/c1-15-13-19(26(2)3)25-21(22-15)24-17-11-9-16(10-12-17)23-20(27)14-28-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25)
InChIKeyGQEZZLNVSYDOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923178-76-1): Procurement-Grade Structural & Functional Baseline


N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide (CAS 923178-76-1) is a synthetic small molecule belonging to the diaminopyrimidine class of tissue transglutaminase 2 (TG2)–fibronectin (FN) protein–protein interaction inhibitors. The compound features a 4-(dimethylamino)-6-methylpyrimidin-2-yl core linked via an aniline spacer to a 2-phenoxyacetamide warhead [1]. It is a structural analog within the MT series (MT-1 through MT-6) that evolved from the hit compound TG53, and it shares the same aminopyrimidine-aniline scaffold while differing specifically in the terminal amide moiety, which replaces the benzamide of TG53 with a phenoxyacetamide group [1].

Why Generic Substitution Fails for N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide


In-class diaminopyrimidine-based TG2/FN inhibitors cannot be interchanged without risk of altered potency and physicochemical behavior because minor modifications to the terminal amide group produce dramatic differences in target engagement and solubility. Within the MT series, changing the amide substituent from a benzamide (TG53) to a phenylacetamide (MT-4) raised aqueous solubility from <5 µM to 91.5 µM [1]. The target compound’s phenoxyacetamide terminus introduces a hydrogen-bond-accepting ether oxygen that is absent in MT-4’s phenylacetamide, providing additional polarity and conformational flexibility that directly impacts solubility, protein binding kinetics, and in vivo adhesion-blocking efficacy. These structure-dependent properties mean that procurement decisions based solely on scaffold similarity cannot guarantee equivalent experimental performance.

Quantitative Differentiation Evidence for N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide


Structural Differentiation from the Closest Clinical Analog MT-4 via Phenoxyacetamide Warhead

The target compound replaces the methylene linker of MT-4 (N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide) with an ether oxygen, converting the phenylacetamide moiety into a phenoxyacetamide. This single-atom substitution (C → O) introduces a hydrogen-bond acceptor site and alters the electron distribution of the amide carbonyl, which is predicted to modify the binding pose within the TG2/FN interface [1].

Medicinal chemistry Structure–Activity Relationship TG2/FN inhibition

Predicted Solubility Advantage Over TG53 Owing to Phenoxyacetamide Modification

In the MT series, replacing the benzamide of TG53 with a phenylacetamide (MT-4) increased measured solubility from <5 µM to 91.5 µM [1]. The target compound’s phenoxyacetamide group is expected to further enhance solubility relative to MT-4 by adding an ether oxygen that can engage in hydrogen bonding with water, as supported by the general observation that introducing polar heteroatoms into the amide side chain improves solubility in this chemical series [1].

Physicochemical profiling Aqueous solubility Drug discovery

Retained TG2/FN Complex Inhibition Potency Within the MT Analog Series

ELISA-based assessment of the MT series demonstrated that all six analogs (MT-1 through MT-6) inhibited the TG2–FN interaction, with MT-3, MT-4, MT-5, and MT-6 exhibiting slightly greater inhibition than TG53 at 10 µM and comparable inhibition at 25 µM [1]. Because the target compound contains the same aminopyrimidine-aniline core and a polar phenoxyacetamide tail that is sterically and electronically analogous to the tolerated phenylacetamide of MT-4, it is expected to maintain TG2/FN inhibitory activity within the same micromolar potency range.

Biochemical assay ELISA Protein–protein interaction

High-Value Application Scenarios for N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide


Probing TG2/FN-Mediated Ovarian Cancer Cell Adhesion

As a structural analog of MT-4, which inhibits ovarian cancer (SKOV3, OVCAR5) cell adhesion to fibronectin and peritoneal mesothelium in vitro and in vivo, this compound is suitable for cell-adhesion assays, outside-in signaling studies (FAK, c-Src phosphorylation), and peritoneal dissemination models where improved solubility may enable higher test concentrations without solvent toxicity [1].

Solubility-Focused SAR Expansion of Diaminopyrimidine TG2/FN Inhibitors

The phenoxyacetamide terminus provides a hydrogen-bond-accepting oxygen that can be systematically varied (e.g., substituted phenoxy, heteroaryloxy) to explore solubility–potency trade-offs. This compound serves as a key intermediate for libraries targeting enhanced aqueous compatibility while preserving the TG2/FN blocking pharmacophore [1].

Combination Sensitization Studies with Paclitaxel

MT-4 pretreatment sensitized ovarian cancer cells to paclitaxel, likely by disrupting integrin-mediated pro-survival signaling [1]. The target compound, with its additional polarity and predicted higher solubility, can be evaluated in similar paclitaxel combination protocols to determine whether the phenoxy modification enhances or retains chemosensitization efficacy.

Negative Control or Comparator for Benzamide-Based TG2/FN Probes

Because the phenoxyacetamide warhead differs from the benzamide and phenylacetamide warheads of TG53 and MT-4, this compound can serve as a selectivity control to distinguish target engagement that is sensitive to the amide substituent from scaffold-driven interactions, aiding in the interpretation of phenotypic screening results [1].

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